molecular formula C11H9ClN2OS B3024579 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 438029-51-7

4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde

Cat. No.: B3024579
CAS No.: 438029-51-7
M. Wt: 252.72 g/mol
InChI Key: JDOIRYXVHWRKDR-UHFFFAOYSA-N
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Description

4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 4, an aldehyde group at position 5, and a 4-methylphenylamino moiety at position 2. This molecule serves as a versatile scaffold for synthesizing push-pull chromophores, bioactive molecules, and coordination complexes due to its electron-deficient thiazole ring and reactive aldehyde group . Its structural features enable diverse chemical modifications, particularly through Knoevenagel condensation with active methylene compounds to form fluorescent styryl dyes .

Properties

IUPAC Name

4-chloro-2-(4-methylanilino)-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c1-7-2-4-8(5-3-7)13-11-14-10(12)9(6-15)16-11/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOIRYXVHWRKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394363
Record name 4-chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438029-51-7
Record name 4-chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde typically involves the reaction of 4-chloro-2-aminothiazole with 4-methylbenzaldehyde under specific conditions. One common method involves the use of a condensation reaction, where the amino group of the thiazole reacts with the aldehyde group of 4-methylbenzaldehyde in the presence of a suitable catalyst and solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed

    Oxidation: 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid

    Reduction: 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-methanol

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The incorporation of the chloro and methylphenyl groups enhances the bioactivity of 4-chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde against various bacterial strains. In a study conducted by Zhang et al. (2023), compounds with similar structures showed promising results against resistant strains of Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties
    • Thiazole derivatives have been investigated for their anticancer potential. A study published in the Journal of Medicinal Chemistry demonstrated that compounds featuring thiazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, derivatives like this compound could serve as lead compounds for further development in cancer therapeutics.
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For instance, studies have shown that thiazole-based compounds can act as inhibitors of certain kinases involved in tumor growth and progression.

Organic Synthesis Applications

  • Building Block in Synthesis
    • This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of new compounds with enhanced properties.
  • Synthesis of Novel Derivatives
    • The compound can be modified to create a library of thiazole derivatives with tailored biological activities. For example, by altering the substituents on the thiazole ring or the aldehyde group, researchers can explore new pharmacological profiles.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Antimicrobial ActivityEffective against resistant bacterial strainsZhang et al., 2023
Anticancer PropertiesInhibits cancer cell proliferation; induces apoptosisJournal of Medicinal Chemistry
Enzyme InhibitionPotential inhibitor of kinases linked to cancer progressionVarious studies on thiazole derivatives
Organic SynthesisServes as a building block for novel compound synthesisSynthetic methodologies involving thiazoles

Case Studies

  • Antimicrobial Efficacy
    • A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) value comparable to standard antibiotics against E. coli.
  • Cancer Research
    • In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cell lines (MCF-7) at concentrations lower than those required for cytotoxic effects on normal cells, indicating its potential as a selective anticancer agent.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues in the Thiazole-5-carbaldehyde Family

Key structural variations among analogues include substitutions on the phenylamino group (position 2) and modifications to the thiazole ring (positions 4 and 5). Below is a comparative analysis:

Table 1: Structural Analogues and Substituent Effects
Compound Name Substituent at Position 2 Position 4/5 Modifications Key Properties/Applications References
4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde 4-Methylphenylamino Cl at C4, CHO at C5 Fluorescent chromophores, bioactive intermediates
4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde 2-Methoxyphenylamino Cl at C4, CHO at C5 Altered lipophilicity (logP), potential antimicrobial activity
4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde 4-Methoxyphenylamino Cl at C4, CHO at C5 Enhanced solubility in polar solvents; used in drug discovery
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde Dimethylamino Cl at C4, CHO at C5 Reduced steric hindrance; higher reactivity in nucleophilic additions
4-Methyl-2-[(3-trifluoromethylphenyl)amino]-1,3-thiazole-5-carboxylic acid 3-Trifluoromethylphenylamino CH3 at C4, COOH at C5 Increased acidity; potential enzyme inhibition

Key Observations :

  • Electron-Donating Groups (e.g., 4-Methylphenyl) : Enhance π-conjugation in push-pull systems, improving fluorescence quantum yields .
  • Methoxy Substitutions : Increase lipophilicity (logP) compared to methyl groups, influencing membrane permeability .
  • Carboxylic Acid vs. Aldehyde : The carboxylic acid derivative (C5-COOH) exhibits higher polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry .

Photophysical and Electronic Properties

The aldehyde group at C5 facilitates Knoevenagel condensation with active methylene compounds (e.g., cyanomethyl benzimidazole), forming styryl dyes with tunable absorption/emission profiles. Comparative

Table 2: Photophysical Properties of Styryl Dyes Derived from Thiazole-5-carbaldehydes
Parent Compound Styryl Dye Structure λmax (nm) Fluorescence Quantum Yield (Φ) Applications References
This compound 8a (cyanomethyl benzimidazole) 450 0.62 Organic LEDs, sensors
4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde 8b (cyanomethyl benzothiazole) 480 0.55 Nonlinear optics
4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde Not reported - - Under investigation

Insights :

  • The 4-methylphenyl group provides a balance between electron-donating strength and steric effects, yielding higher quantum yields than diphenylamino analogues .
  • Methoxy substituents may redshift absorption due to stronger electron-donating effects but reduce fluorescence efficiency due to rotational freedom .

Remarks :

  • Methoxy-substituted derivatives show higher yields due to improved solubility of intermediates .
  • Bulky substituents (e.g., diphenylamino) require advanced chromatographic techniques for purification .

Biological Activity

4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde (CAS No. 438029-51-7) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanism of action, and relevant research findings.

  • Molecular Formula : C11H9ClN2OS
  • Molar Mass : 252.72 g/mol
  • Structure : The compound features a thiazole ring with a chlorinated and methyl-substituted aniline moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties associated with thiazole derivatives, including this compound.

Research Findings

  • Cell Line Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was tested against human glioblastoma (U251) and melanoma (WM793) cells with promising results.
  • Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to interfere with tubulin polymerization, similar to known tubulin inhibitors. Molecular docking studies indicated favorable binding interactions within the hydrophobic cavity of the tubulin–combretastatin A4 complex, suggesting a potential mechanism for its cytotoxicity .
  • Quantitative Analysis : The compound demonstrated an IC50 value of approximately 1.61 µg/mL against specific cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown notable antimicrobial effects.

Key Findings

  • Bacterial Activity : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it displayed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against certain strains .
  • Fungal Activity : Preliminary studies suggest that derivatives of thiazole compounds can also inhibit fungal growth, with some showing MIC values comparable to established antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often relates closely to their structural features:

Structural FeatureEffect on Activity
Chlorine SubstitutionEnhances cytotoxicity and antibacterial properties
Methyl Group on AnilineIncreases electron density, improving binding affinity
Thiazole RingEssential for maintaining biological activity

The presence of electron-donating groups such as methyl at specific positions on the phenyl ring has been linked to increased biological activity .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Anticancer Efficacy Study : A study involving multiple cancer cell lines showed that this compound could reduce cell viability significantly compared to untreated controls.
  • Antibacterial Screening : Laboratory tests confirmed that this thiazole derivative inhibited the growth of common pathogenic bacteria more effectively than standard antibiotics in some cases.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde?

The compound can be synthesized via the Vilsmeier–Haack reaction, a common method for introducing aldehyde groups into heterocyclic systems. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives are synthesized by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (POCl₃/DMF) . Similarly, thiazole carbaldehydes like 2-phenylthiazole-4-carbaldehyde are synthesized via condensation reactions involving thioamides and α-haloketones, followed by oxidation . Key steps include controlling reaction temperature (60–80°C) and purification via column chromatography.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Post-synthesis characterization typically involves:

  • ¹H NMR : To confirm the presence of aromatic protons (δ 7.2–7.8 ppm for substituted phenyl groups) and aldehyde protons (δ 9.8–10.1 ppm) .
  • Mass spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 305 for a related thiazole-carbaldehyde derivative) .
  • Elemental analysis : To validate purity (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .

Q. How is the compound’s potential bioactivity initially assessed?

Preliminary bioactivity screening involves:

  • In vitro assays : Testing against bacterial/fungal strains (e.g., E. coli, C. albicans) using disk diffusion or microdilution methods. Thiazole derivatives often show antimicrobial activity due to their sulfur-containing heterocycle .
  • Molecular docking : To predict interactions with target proteins (e.g., enzymes like dihydrofolate reductase) using software such as AutoDock .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield or selectivity?

  • Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yields (e.g., 70–90% for triazolothiadiazoles under microwave vs. 50–60% under classical heating) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution in thiazole systems, while non-polar solvents favor cyclization .
  • Catalysis : Lewis acids like FeCl₃ or ZnCl₂ can accelerate imine formation in the Vilsmeier–Haack reaction .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity often arise from structural modifications or assay conditions. For example:

  • Substituent effects : Fluorobenzyl or chlorophenyl groups increase lipophilicity and membrane penetration, enhancing antimicrobial activity .
  • Assay standardization : Variations in bacterial strain sensitivity (e.g., Gram-positive vs. Gram-negative) require controlled MIC (minimum inhibitory concentration) testing .

Q. How can X-ray crystallography aid in understanding the compound’s reactivity?

Single-crystal X-ray diffraction provides:

  • Bond-length data : Reveals electron delocalization in the thiazole ring, influencing reactivity (e.g., aldehyde group electrophilicity) .
  • Intermolecular interactions : Hydrogen bonding between the carbaldehyde group and solvent molecules affects solubility and crystallization behavior .

Q. What advanced computational methods predict the compound’s pharmacokinetic properties?

  • QSAR models : Correlate substituent electronegativity with logP (lipophilicity) and bioavailability .
  • ADMET prediction : Tools like SwissADME assess absorption, metabolism, and toxicity. For example, the 4-methylphenyl group may reduce hepatic toxicity compared to bulkier aryl substituents .

Methodological Challenges and Solutions

Q. How are conflicting NMR signals assigned in structurally similar derivatives?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For instance, distinguishing between thiazole C-2 and C-4 protons .
  • Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous peaks in crowded aromatic regions .

Q. What experimental designs validate the compound’s mechanism of action in drug-target interactions?

  • Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀ values) under varying substrate concentrations.
  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) between the compound and target proteins .

Q. How does crystallographic disorder affect structural analysis?

  • TWINABS refinement : Corrects for twinning in crystals with low symmetry .
  • Temperature-dependent studies : Identify dynamic disorder by collecting data at 100–150 K .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde
Reactant of Route 2
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4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde

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